molecular formula C14H23BClNO2 B7956478 2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine hydrochloride

2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine hydrochloride

Cat. No.: B7956478
M. Wt: 283.60 g/mol
InChI Key: QDXGEDIFQVVYNA-UHFFFAOYSA-N
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Description

2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine hydrochloride is a chemical compound that features a boronic ester group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine hydrochloride typically involves the following steps:

    Borylation Reaction: The initial step involves the borylation of a suitable aromatic precursor using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This reaction forms the boronic ester group.

    Amination Reaction: The next step is the introduction of the ethanamine group through a nucleophilic substitution reaction. This can be achieved by reacting the borylated intermediate with an appropriate amine under suitable conditions.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: The aromatic ring and other functional groups can be reduced under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Boronic acids or boronate esters.

    Reduction: Reduced aromatic compounds or amines.

    Substitution: Substituted aromatic compounds or amine derivatives.

Scientific Research Applications

2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used in the development of boron-containing drugs or as a probe for studying biological systems.

    Industry: It can be used in the production of advanced materials, such as polymers or electronic materials, due to its boronic ester functionality.

Mechanism of Action

The mechanism of action of 2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine hydrochloride depends on its specific application. In general, the boronic ester group can interact with various molecular targets, such as enzymes or receptors, through reversible covalent bonding. This interaction can modulate the activity of the target molecule, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boronic ester with an amine group, used in organic synthesis and materials science.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A boronic ester derivative with applications in drug synthesis and materials science.

Uniqueness

2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine hydrochloride is unique due to its combination of a boronic ester group and an ethanamine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2.ClH/c1-13(2)14(3,4)18-15(17-13)12-8-6-5-7-11(12)9-10-16;/h5-8H,9-10,16H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXGEDIFQVVYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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